Naphthalene-2,3-dicarboxamide
Overview
Description
2,3-Naphthalenedicarboxamide is an organic compound with the molecular formula C10H6(CONH2)2 It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxamide groups attached to the 2 and 3 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Naphthalenedicarboxamide can be synthesized through several methods. One common approach involves the reaction of 2,3-naphthalenedicarboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of 2,3-naphthalenedicarboxamide may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are typical.
Major Products Formed
Oxidation: 2,3-Naphthalenedicarboxylic acid.
Reduction: 2,3-Naphthalenediamine.
Substitution: Various substituted naphthalene derivatives depending on the specific reaction.
Scientific Research Applications
2,3-Naphthalenedicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-naphthalenedicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenedicarboxylic acid: The parent compound from which 2,3-naphthalenedicarboxamide is derived.
2,3-Naphthalenedicarboxaldehyde: Another derivative of naphthalene with aldehyde groups instead of amide groups.
2,3-Naphthalenedicarboximide: Contains imide groups instead of amide groups.
Uniqueness
2,3-Naphthalenedicarboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs. Its amide groups make it more suitable for certain applications, such as forming hydrogen bonds in biological systems or acting as a precursor for further chemical modifications.
Properties
IUPAC Name |
naphthalene-2,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABIEOPOGPOCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408344 | |
Record name | 2,3-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106733-12-4 | |
Record name | 2,3-Naphthalenedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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